
Terephthalaldehyde
Overview
Description
Terephthalaldehyde is an organic compound with the chemical formula C₆H₄(CHO)₂. It is one of the three isomers of benzene dicarboxaldehyde, where the aldehyde groups are positioned in the para conformation on the benzene ring. This compound appears as a white to beige solid, typically in the form of a powder. It is soluble in many organic solvents, such as methanol, ethanol, tetrahydrofuran, and diethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terephthalaldehyde can be synthesized from p-xylene in a two-step process. First, p-xylene is reacted with bromine to create α,α,α’,α’-Tetrabromo-p-xylene. Next, sulphuric acid is introduced to produce this compound .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes, often optimized for large-scale production. The use of bromine and sulphuric acid remains common, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Condensation Reactions with Amines
Terephthalaldehyde undergoes Schiff base formation via condensation with primary amines, producing imine-linked products. This reaction is central to its applications in coordination chemistry and polymer synthesis.
Key Findings :
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Reaction with p-aminophenol in ethanol yields n,n'-terephthalylidene-bis-(4-aminophenol) . FTIR analysis confirms the disappearance of C=O (1683 cm⁻¹) and NH₂ (3341 cm⁻¹) peaks, replaced by C=N stretching at 1619 cm⁻¹ .
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Solid-state reactions achieve ~50% yield under grinding conditions, while solution-phase reactions reach 100% conversion .
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Imine formation is pH-sensitive, with hydrolysis favored in acidic aqueous environments .
Kinetic Data :
Reaction Phase | Rate Constant (min⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
Solution (ethanol) | Not reported | |
Solid-state | 53.81 (ΔS: 129.54 J/mol·K) |
Polymerization and Crosslinking
This compound forms thermosetting resins when reacted with phenol under basic catalysis, offering alternatives to formaldehyde-based phenolics.
Mechanism :
-
Methylenol Bridge Formation : Initial reaction between this compound and phenol generates methylenol intermediates (C₆H₃(OH)–CH₂–C₆H₃(OH)) .
-
Crosslinking : Condensation of methylenol groups with phenolic –OH groups during curing, releasing water .
Catalyst Comparison :
Catalyst | Curing Enthalpy (J/g) | Thermal Stability (°C) |
---|---|---|
NaOH | 61–113 (Peak 1) | 300–400 (TGA) |
DBU | 35–116 (Peak 2) | 350–450 (TGA) |
Thermal Performance :
-
Resins exhibit decomposition onset at 300°C (NaOH) and 350°C (DBU), outperforming commercial phenol-formaldehyde resins .
Oxidation and Reduction
The aldehyde groups enable redox transformations:
Oxidation :
Reduction :
Coordination Chemistry
This compound-derived imines serve as ligands in metal-organic frameworks (MOFs) and dipalladated complexes:
Examples :
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Reaction with Pd(II) and tbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) forms dinuclear complexes (e.g., [{μ-C₁,C₄,N,N″-C₆H₂{Pd(tbbpy)}₂}]) .
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Hydrolysis of Pd complexes yields dipalladated this compound derivatives (e.g., [C₆H₂{PdX(tbbpy)}₂-1,4-(CHO)₂-2,5], X = Br, I) .
Solid-State Reactivity
This compound participates in solvent-free syntheses, aligning with green chemistry principles:
Case Study :
Scientific Research Applications
Chemical Synthesis
Polymeric Materials:
TPA is widely used in the synthesis of various polymeric materials, including:
- Imine Polymers: TPA reacts with amines to form imine linkages, resulting in polymers with potential applications in drug delivery and catalysis.
- Covalent Organic Frameworks (COFs): TPA is utilized to create COFs, which are porous materials with applications in gas storage, separation, and catalysis .
Table 1: Key Polymerization Reactions Involving TPA
Reaction Type | Reactants | Products | Applications |
---|---|---|---|
Imine Formation | TPA + Amines | Imine Polymers | Drug delivery, catalysis |
COF Synthesis | TPA + Various Linkers | Covalent Organic Frameworks | Gas storage, separation |
Phenolic Resins | TPA + Phenols | Thermosetting Resins | Aerospace, construction |
Biological Applications
Antioxidant and Antimicrobial Properties:
Research has indicated that derivatives of TPA exhibit notable biological activities. They have been explored for their potential as antioxidants and antimicrobial agents. For instance, TPA-derived compounds have shown effectiveness against various bacterial strains, making them candidates for pharmaceutical applications .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of a series of TPA derivatives against common pathogens. The results demonstrated significant inhibition zones, indicating strong antimicrobial properties.
Environmental Applications
Solid-Phase Extraction for Rare Earth Elements:
TPA-based phenolic resins have been developed as alternatives to traditional formaldehyde-based resins for solid-phase extraction of rare earth elements (REEs). These resins are non-toxic and exhibit high ion-exchange capacities, making them suitable for environmentally friendly extraction processes .
Table 2: Performance of TPA-Based Resins in REE Extraction
Resin Type | Ion-Exchange Capacity (mg/g) | Toxicity Level |
---|---|---|
TPA-Resorcinol Resin | >50 | Non-toxic |
Traditional Formaldehyde Resin | <30 | Toxic |
Industrial Applications
Dyes and Fluorescent Whitening Agents:
TPA serves as an intermediate in the production of dyes and fluorescent whitening agents. Its reactivity allows for the development of vibrant colors and enhanced brightness in various products .
Table 3: Industrial Uses of TPA
Application | Description |
---|---|
Dyes | Used as an intermediate for synthetic dyes |
Fluorescent Whitening Agents | Enhances brightness in textiles and papers |
Mechanism of Action
The mechanism of action of terephthalaldehyde primarily involves its reactivity with amines to form imines. This reaction is facilitated by the presence of the aldehyde groups, which readily react with the nucleophilic amine groups. The resulting imines can further participate in various chemical reactions, including coordination with metals to form metal-organic frameworks .
Comparison with Similar Compounds
Phthalaldehyde: Another isomer of benzene dicarboxaldehyde with aldehyde groups in the ortho position
Isophthalaldehyde: An isomer with aldehyde groups in the meta position
Terephthalic Acid: The oxidized form of terephthalaldehyde
Uniqueness: this compound is unique due to its para configuration, which imparts distinct chemical properties and reactivity compared to its ortho and meta isomers. This configuration makes it particularly useful in the synthesis of imine polymers and covalent organic frameworks .
Biological Activity
Terephthalaldehyde (TPA), a di-aldehyde derived from terephthalic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological implications of TPA and its derivatives, particularly focusing on their antioxidant, antimicrobial, and potential anticancer properties.
1. Synthesis and Characterization
This compound can be synthesized through various methods, including the oxidation of terephthalic acid or through the reaction of benzene with phosgene. The characterization of TPA is typically performed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Table 1: Characterization Techniques for this compound
Technique | Purpose |
---|---|
IR Spectroscopy | Identifies functional groups |
NMR Spectroscopy | Determines molecular structure |
Mass Spectrometry | Confirms molecular weight and purity |
2. Antioxidant Activity
Recent studies have highlighted the antioxidant potential of TPA and its derivatives. For instance, a study synthesized novel thio/carbohydrazone derivatives from TPA and evaluated their antioxidant activity using the DPPH free radical scavenging method. The results indicated significant scavenging activity, with some derivatives exhibiting higher efficacy than ascorbic acid.
Table 2: Antioxidant Activity of TPA Derivatives
Compound | IC50 (µM) | Comparison to Ascorbic Acid |
---|---|---|
TPA Bis(thio/carbohydrazone) | 30 | Higher |
Ascorbic Acid | 50 | - |
The mechanism of action is believed to involve the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress-related damage .
3. Antimicrobial Activity
This compound and its derivatives have shown promising antimicrobial properties. A study synthesized a series of bis(thiosemicarbazone) Schiff bases from TPA and assessed their antibacterial and antifungal activities against various pathogens.
Table 3: Antimicrobial Activity of TPA Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
TPA Bis(thiosemicarbazone) | E. coli | 20 |
TPA Bis(thiosemicarbazone) | S. aureus | 25 |
Control (Standard Antibiotic) | E. coli | 30 |
The results indicated that certain derivatives exhibited comparable or superior activity to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
4. Anticancer Potential
Emerging research suggests that TPA may have anticancer properties. Specifically, studies have shown that TPA-derived Schiff bases can induce apoptosis in cancer cells through mechanisms involving DNA interaction and inhibition of cell proliferation.
Case Study: Anticancer Activity of TPA Derivatives
In a notable study, a series of TPA-derived compounds were tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results demonstrated that these compounds significantly inhibited cell growth in a dose-dependent manner.
Table 4: Anticancer Activity Against Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
TPA-derived Schiff Base | MCF-7 | 15 |
TPA-derived Schiff Base | A549 | 20 |
These findings suggest that TPA derivatives may act as effective chemotherapeutic agents by targeting specific pathways involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing high-purity terephthalaldehyde, and how do crystallization conditions influence product yield?
High-purity this compound is typically synthesized via oxidation of p-xylene derivatives. A two-step method involves reacting p-xylene with N-fluorobenzenesulfonamide and sodium chloride to yield p-dichlorobenzene, followed by oxidation with concentrated sulfuric acid and manganese dioxide. The crude product is refined by vacuum evaporation to remove impurities (e.g., methyl benzaldehyde) and recrystallized using ethanol-water mixtures, achieving >99% purity and >90% yield . Crystallization solvent choice (e.g., ethanol vs. acetone/ether mixtures) significantly impacts polymorph formation and purity .
Q. How can crystallization conditions affect the polymorphic forms of this compound?
Recrystallization from ethanol produces an orthorhombic polymorph (melting point: 372 K), while acetone/ether yields the monoclinic form (melting point: 389 K). The orthorhombic form lacks C–H···O hydrogen bonds observed in the monoclinic structure, as confirmed by single-crystal X-ray diffraction (XRD) . Polymorph stability is temperature-dependent: the orthorhombic form converts to monoclinic at room temperature .
Q. What spectroscopic and diffraction techniques are critical for characterizing this compound’s molecular structure?
Single-crystal XRD (λ = 0.71073 Å, MoKα radiation) resolves lattice parameters (e.g., orthorhombic: a = 12.8811 Å, b = 3.8933 Å, c = 13.3202 Å; space group Pca2₁) . Fourier-transform infrared (FTIR) spectroscopy identifies aldehyde C=O stretching (~1690 cm⁻¹), while nuclear magnetic resonance (NMR) confirms aromatic proton environments .
Advanced Research Questions
Q. What methodologies are used to analyze hydrogen bonding differences between orthorhombic and monoclinic this compound polymorphs?
Hydrogen bonding is assessed via XRD refinement (R-factor = 0.042 for orthorhombic vs. 0.043 for monoclinic) and electron density maps. The monoclinic form exhibits intermolecular C–H···O interactions (2.50–2.65 Å), absent in the orthorhombic structure due to planar molecular packing . Differential scanning calorimetry (DSC) further distinguishes polymorph thermal stability .
Q. How does this compound function as a rigid linker in self-assembled nanostructures for drug delivery?
this compound bridges diphenylalanine (FF) units via Schiff base condensation, forming PA3 (OMe-FF-TA-FF-OMe). Its rigidity restricts structural flexibility during self-assembly, enabling controlled nanostructure morphology. Characterization includes mass spectrometry, FTIR, and transmission electron microscopy (TEM) to validate covalent linkages and morphology .
Q. What role does this compound play in modulating carbon material properties during pyrolysis?
Blending this compound with indene/cinnamaldehyde increases coke yield by 100% (0.05–0.10 mole ratio). XRD and TEM reveal reduced graphiticity in derived carbons, attributed to disrupted aromatic stacking. Air-cured samples exhibit fine-grained microstructures, while uncured samples show amorphous domains, highlighting its role in carbon property control .
Q. How does this compound enhance CO₂ adsorption in porous organic frameworks (POFs)?
Copolymerization with pyrrole forms paramagnetic Pyr-POF-1 (surface area: 777 m²/g), achieving 14% wt CO₂ uptake at 273 K. Adsorption isosteric heat (~34 kJ/mol) indicates strong physisorption. Radical formation during polymerization (confirmed by EPR) improves gas affinity .
Q. What experimental protocols quantify the thermal degradation kinetics of this compound-modified phenolic resins?
Modifying phenolic resins with ferrocenecarboxaldehyde (7–15% wt) alters degradation profiles. Modulated DSC (MDSC) and thermogravimetric analysis (TGA) under N₂ reveal increased char residue (e.g., 60% at 700°C for 15% modifier). Kissinger-Akahira-Sunose analysis calculates activation energy (Eₐ) shifts, linking thermal stability to crosslinking density .
Q. Methodological Recommendations
- Polymorph Analysis: Combine XRD with DSC to correlate structural and thermal transitions .
- Adsorption Studies: Use Brunauer-Emmett-Teller (BET) analysis for surface area quantification in POFs .
- Synthesis Optimization: Monitor reaction intermediates via HPLC to avoid byproducts (e.g., methyl benzaldehyde) .
Properties
IUPAC Name |
terephthalaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-5-7-1-2-8(6-10)4-3-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCOHFSKRZZVRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27456-81-1 | |
Record name | 1,4-Benzenedicarboxaldehyde, homopolymer | |
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DSSTOX Substance ID |
DTXSID6060769 | |
Record name | 1,4-Benzenedicarboxaldehyde | |
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Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream crystalline powder; [Alfa Aesar MSDS] | |
Record name | Terephthalaldehyde | |
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Boiling Point |
246 °C | |
Record name | Terephthaldehyde | |
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Flash Point |
76 °C (169 °F) - closed cup | |
Record name | Terephthaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
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Solubility |
In water, 200 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol; soluble in ethyl ether, chloroform, alkalies | |
Record name | Terephthaldehyde | |
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Color/Form |
Needles from water | |
CAS No. |
623-27-8 | |
Record name | 1,4-Benzenedicarboxaldehyde | |
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Record name | Terephthaldehyde | |
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Record name | TEREPHTHALALDEHYDE | |
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Record name | 1,4-Benzenedicarboxaldehyde | |
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Record name | 1,4-Benzenedicarboxaldehyde | |
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Record name | Terephthalaldehyde | |
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Record name | TEREPHTHALDEHYDE | |
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Record name | Terephthaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
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Melting Point |
117 °C | |
Record name | Terephthaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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